molecular formula C16H19N3O3 B2705254 N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1351586-17-8

N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2705254
CAS No.: 1351586-17-8
M. Wt: 301.346
InChI Key: LWJGLHRDDVHGKA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This acetamide derivative features a pyrimidinone core, a structure motif present in various biologically active compounds. Similar pyrimidine-based molecules have been investigated as potent and selective inhibitors for enzymes like myeloperoxidase, a target in cardiovascular diseases . The 4-methoxyphenethyl moiety is a common pharmacophore that can influence the compound's bioavailability and target binding. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a starting point for the development of novel protease kinase, or receptor antagonists. Further studies are required to fully elucidate its specific mechanism of action, binding affinity, and cellular activity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a diagnostic agent. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-9-17-11-19(16(12)21)10-15(20)18-8-7-13-3-5-14(22-2)6-4-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJGLHRDDVHGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidinyl Moiety: The pyrimidinyl ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Attachment of the Methoxyphenethyl Group: This step involves the nucleophilic substitution reaction where the methoxyphenethyl group is introduced to the pyrimidinyl ring.

    Formation of the Acetamide Linkage: The final step involves the acylation reaction to form the acetamide linkage, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like crystallization, and solvent recovery systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidinyl ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-(4-hydroxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide.

    Reduction: Formation of N-(4-methoxyphenethyl)-2-(5-methyl-6-dihydropyrimidin-1(6H)-yl)acetamide.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related acetamide derivatives, highlighting key differences in core structure, substituents, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Linker Atom Biological Activity (Inferred/Reported) References
Target Compound : N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide Pyrimidinone 5-methyl, 4-methoxyphenethyl Oxygen Not reported (potential enzyme inhibition)
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone 3-(4-methoxyphenyl), 4-methoxyphenethyl Oxygen Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Pyrimidinone 4-methyl, benzyl Sulfur Antimicrobial activity
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Coumarin-thiazolidine 4-oxo-thiazolidine, coumarin Oxygen Antioxidant (superior to ascorbic acid)
N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (6) Thienopyrimidine Thieno-fused pyrimidine, phenyl Oxygen Kinase inhibition (implied by structure)

Key Observations :

Core Heterocycle Variations: The pyrimidinone core in the target compound (vs. Thienopyrimidine derivatives (e.g., compound 6 in ) exhibit fused ring systems, enhancing planar rigidity and target affinity but reducing synthetic accessibility .

Substituent Effects: The 5-methyl group on the pyrimidinone increases lipophilicity compared to chlorine-substituted analogs (e.g., ), which may improve absorption but reduce aqueous solubility . 4-Methoxyphenethyl vs. benzyl (compound 5.12 in ): The former offers extended conjugation and electron-donating effects, possibly enhancing π-π stacking in hydrophobic binding pockets .

Linker Atom Impact :

  • Oxygen (target compound) vs. sulfur (compound 5.12): Sulfur increases lipophilicity and metabolic susceptibility (e.g., oxidation to sulfoxides), whereas oxygen improves metabolic stability .

Biological Activity Trends: Antioxidant activity in coumarin-thiazolidine hybrids () highlights the role of conjugated π-systems, absent in the target compound . Thioether-linked pyrimidinones () show antimicrobial effects, suggesting the target compound’s oxygen linker may shift activity toward eukaryotic targets (e.g., kinases or proteases) .

Physicochemical Data :

While specific data for the target compound are unavailable, analogs provide insights:

  • Pyrimidinone derivatives (e.g., compound 5.12 in ) exhibit melting points ~196°C and moderate yields (66%), suggesting similar thermal stability .
  • LC-MS and NMR profiles () indicate diagnostic peaks for pyrimidinone (δ ~5.98 ppm for CH-5) and acetamide (δ ~10.01 ppm for NH) .

Biological Activity

N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, with the CAS number 1351586-17-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O3, with a molecular weight of 301.34 g/mol. The compound features a pyrimidine ring, which is often associated with various biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
CAS Number1351586-17-8
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyrimidine Core : Using appropriate precursors to form the 5-methyl-6-oxopyrimidine structure.
  • Introduction of the Phenethyl Group : This involves acylation or alkylation methods to attach the 4-methoxyphenethyl moiety.
  • Final Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures may inhibit certain enzymes or modulate receptor activities, suggesting potential therapeutic applications in areas such as:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in seizure models, indicating that this compound may also possess anticonvulsant properties.
  • Antitumor Activity : Pyrimidine derivatives have been explored for their anticancer potential due to their ability to interfere with DNA synthesis and repair mechanisms.

Case Studies and Research Findings

  • Anticonvulsant Studies : A study investigated the anticonvulsant properties of related compounds using models such as pentylenetetrazole-induced seizures in mice. While specific data on this compound was not directly available, the structural similarities suggest that it could exhibit comparable effects .
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques have been employed to predict the binding affinity of similar compounds to GABA receptors and other targets involved in seizure activity. These studies provide insights into the potential efficacy of this compound as an anticonvulsant agent .
  • Structure-Activity Relationship (SAR) : Research into SAR for related pyrimidine compounds has demonstrated that modifications at specific positions can significantly enhance biological activity. This underscores the importance of structural optimization in developing effective therapeutics .

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